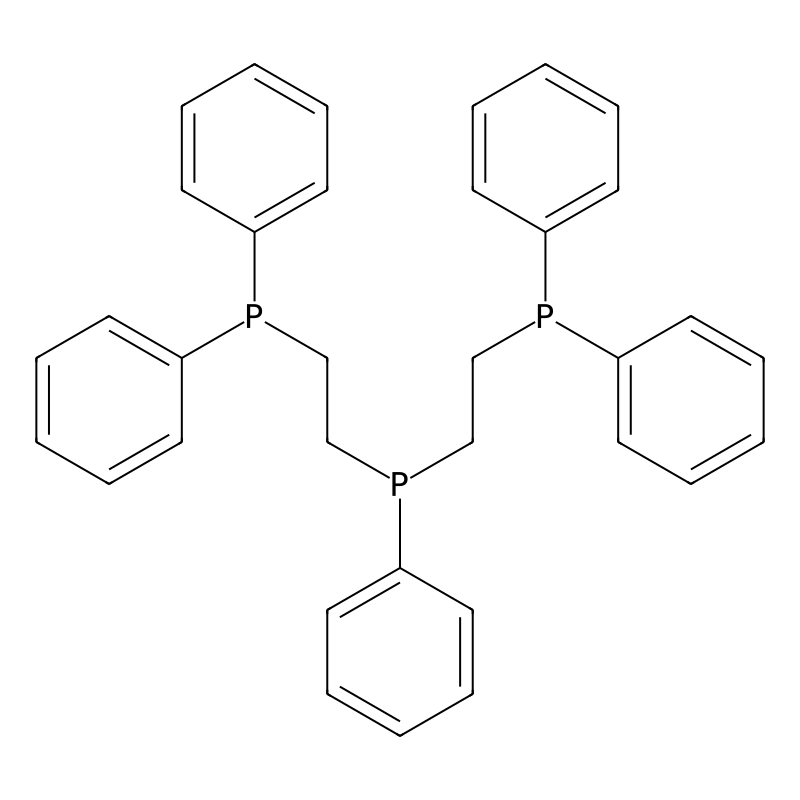

Bis(2-diphenylphosphinoethyl)phenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(2-diphenylphosphinoethyl)phenylphosphine (CAS 23582-02-7), commonly referred to as linear triphos, is a highly versatile tridentate polyphosphine ligand utilized in advanced homogeneous catalysis and organometallic synthesis. Featuring a central phenylphosphine donor flanked by two terminal diphenylphosphinoethyl groups, it provides a robust PPP donor set capable of stabilizing transition metals (e.g., Co, Ru, Pd) in low oxidation states. In procurement and process design, this ligand is primarily selected for its ability to enable earth-abundant base metal catalysis—such as cobalt-catalyzed reductive aminations—as a direct replacement for precious metal systems. Its specific ethylene-linked backbone and linear topology offer precise control over metal coordination geometry, making it a critical performance driver in stereoselective synthesis and C-H activation workflows where standard bidentate or tripodal phosphines fail [1].

Generic substitution of linear triphos with its widely available tripodal isomer (1,1,1-tris(diphenylphosphinomethyl)ethane) or common bidentate ligands (e.g., dppp) routinely fails due to fundamental differences in coordination geometry and chelate bite angle. While the tripodal isomer is conformationally restricted to facial (fac) coordination, linear triphos can adopt meridional (mer) or distorted geometries, which is essential for opening specific coordination sites during catalytic cycles. In practical applications, substituting linear triphos with bidentate ligands in cobalt-catalyzed alkyne dimerization completely inverts the stereoselectivity from the Z-isomer to the E-isomer. Furthermore, expanding the ligand backbone by just one carbon (to a trimethylene linkage) in palladium systems shifts the reactivity from productive solvent C-H activation to the formation of dead-end inactive hydride complexes. Consequently, buyers cannot treat tridentate phosphines as interchangeable without risking total loss of target selectivity or catalytic activity [1].

Complete Stereochemical Inversion vs. Bidentate dppp

In the cobalt-catalyzed head-to-head dimerization of terminal alkynes, the choice of phosphine ligand dictates the stereochemistry of the resulting 1,3-enyne. Utilizing the bidentate ligand dppp yields the E-configured enyne. However, switching to the tridentate linear triphos ligand completely inverts the stereoselectivity, exclusively favoring the thermodynamically less common Z-enyne isomer. This demonstrates that linear triphos is not just a stabilizing spectator ligand, but a direct stereocontrol element [1].

| Evidence Dimension | Stereoselectivity of head-to-head alkyne dimerization |

| Target Compound Data | Z-selective enyne formation |

| Comparator Or Baseline | Bidentate dppp ligand (E-selective enyne formation) |

| Quantified Difference | Complete inversion from E-isomer to Z-isomer |

| Conditions | Cobalt-catalyzed dimerization of terminal alkynes with ZnI2 additive |

Allows synthetic chemists to access the challenging Z-enyne isomer simply by specifying this exact tridentate ligand in their cobalt catalyst formulation.

Enabling Earth-Abundant Cobalt Catalysis over Fe/Mn Alternatives

Linear triphos uniquely enables cobalt to perform highly efficient reductive amination of carbonyls using gaseous ammonia and hydrogen, a process traditionally requiring noble metals. When linear triphos is complexed with cobalt, it achieves a 96% yield of the target primary amine. In direct contrast, pairing linear triphos with iron yields only secondary imines (0% primary amine), and manganese complexes remain completely inactive. The specific[triphos-CoH]+ mono-cationic intermediate stabilized by this ligand is essential for the rate-determining H2 metathesis step [1].

| Evidence Dimension | Primary amine yield in reductive amination |

| Target Compound Data | 96% yield (with Cobalt) |

| Comparator Or Baseline | Iron (0% primary amine) and Manganese (Inactive) |

| Quantified Difference | 96% absolute yield increase over Fe/Mn analogues |

| Conditions | Homogeneous reductive amination of aldehydes/ketones with NH3 and H2 |

Justifies the procurement of linear triphos to successfully replace expensive Rh/Ru/Ir catalysts with earth-abundant cobalt in industrial amine synthesis.

Bite-Angle Dependent Solvent Acidification vs. Trimethylene Analogues

The specific ethylene linkage of linear triphos provides a precise chelate bite angle that allows Pd(II) complexes to dramatically acidify acetonitrile solvent by >8 pKa units, leading to the formation of active [Pd(triphos)(CH2CN)]+ complexes under mild basic conditions. When the backbone is extended by a single carbon to a trimethylene analogue (RP(CH2CH2CH2PR2)2), the larger bite angle prevents this activation, resulting instead in the formation of an inactive hydride complex[1].

| Evidence Dimension | Solvent C-H activation and complex formation |

| Target Compound Data | >8 pKa unit acidification, yielding active cyanomethyl complex |

| Comparator Or Baseline | Trimethylene-linked triphosphine (Forms inactive hydride complex) |

| Quantified Difference | Active C-C bond forming precursor vs. dead-end inactive species |

| Conditions | Deprotonation of acetonitrile by mild bases in the presence of Pd(II) phosphine complexes |

Highlights why buyers must source the exact ethylene-linked linear triphos rather than homologated alternatives to maintain catalytic viability in C-H activation workflows.

Accelerated Substrate Coordination vs. Tripodal Triphos

In photochemical applications, the 16-electron transient species Ru(etp)(CO) generated by UV irradiation of the linear triphos (etp) complex exhibits exceptionally fast reaction kinetics. Time-resolved spectroscopy demonstrates that this transient reacts with substrates (e.g., Et3SiH) at rate constants of approximately 10^8 dm3 mol-1 s-1. These reaction rates are quantitatively higher than those observed for analogous ruthenium complexes bearing either the tripodal triphos isomer or monodentate PPh3 ligands[1].

| Evidence Dimension | Transient reaction rate constant with substrates |

| Target Compound Data | ~10^8 dm3 mol-1 s-1 (Linear triphos) |

| Comparator Or Baseline | Tripodal triphos and PPh3 analogues (Lower reaction rates) |

| Quantified Difference | Significantly faster substrate coordination kinetics |

| Conditions | Nanosecond laser flash photolysis of Ru(ligand)(CO)H2 in cyclohexane |

Critical for designing highly responsive photochemical catalysts where rapid substrate trapping outcompetes non-productive recombination pathways.

Earth-Abundant Metal Catalysis

Ideal for formulating cobalt-based homogeneous catalysts for the reductive amination of carbonyls to primary amines, serving as a direct, cost-effective replacement for precious metal (Rh, Ir, Ru) catalyst systems in pharmaceutical and fine chemical manufacturing [1].

Stereoselective Alkyne Dimerization

The required ligand for accessing Z-configured 1,3-enynes via cobalt-catalyzed head-to-head dimerization of terminal alkynes, where standard bidentate phosphines would incorrectly yield the E-isomer [2].

Advanced C-H Activation Workflows

Highly suited for palladium-catalyzed cross-coupling methodologies that rely on the generation of active alpha-cyanoalkyl or related intermediates, leveraging the specific chelate bite angle of the ethylene backbone [3].

References

- [1] Murugesan, K., et al. 'Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines.' Nature Communications 10, 5443 (2019).

- [2] Weber, M., et al. 'Late 3d Metal-Catalyzed (Cross-) Dimerization of Terminal and Internal Alkynes.' Frontiers in Chemistry 8, 586504 (2020).

- [3] Garcia, N. A., et al. 'Formation and structures of palladium-cyanomethyl complexes generated under unexpectedly mild conditions.' ChemRxiv (2023).

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2